
Stigmasterol glucoside
Overview
Description
Stigmasterol glucoside is a naturally occurring sterol glycoside found in various plant species. It is a derivative of stigmasterol, a phytosterol, and is known for its significant biological activities, including antioxidant and anti-inflammatory properties . The compound has the molecular formula C35H58O6 and a molecular weight of 574.83 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Stigmasterol glucoside can be synthesized through the glycosylation of stigmasterol. This process typically involves the reaction of stigmasterol with a suitable glycosyl donor in the presence of an acid catalyst. Common glycosyl donors include glucose derivatives such as acetobromoglucose. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound often involves extraction from plant sources. Plants like Phyllanthus urinaria are known to contain high levels of this compound . The extraction process includes maceration of the plant material in solvents like ethanol, followed by purification using chromatographic techniques to isolate the pure compound.
Chemical Reactions Analysis
Hydrolysis and Glycosidic Bond Cleavage
The glucoside bond in stigmasterol glucoside undergoes hydrolysis under acidic or enzymatic conditions, yielding free stigmasterol and glucose.
Reaction Conditions | Products | Analytical Method | Source |
---|---|---|---|
Acidic hydrolysis (HCl, 80°C) | Stigmasterol + β-D-glucose | TLC, NMR | |
β-Glucosidase treatment | Aglycone (stigmasterol) + glucose | UPLC-MS/MS |
This reaction is critical for releasing bioactive stigmasterol in pharmacological studies .
Mass Spectrometry Fragmentation
Electrospray ionization (ESI-MS/MS) reveals characteristic fragmentation patterns:
Fragment Ion (m/z) | Structural Significance | Relative Abundance |
---|---|---|
574.8 [M+H]⁺ | Molecular ion of this compound | Base peak |
255.2 | Side-chain loss (C₉H₁₅) from stigmasterol moiety | 45% |
147.1 | C-ring cleavage (C₁₄H₁₉O⁺) | 80% |
161.1 | D-ring cleavage (C₁₆H₂₅O⁺) | 60% |
These fragments confirm the Δ⁵,²² double bonds and glucopyranosyl linkage .
Oxidative Reactions
The Δ⁵,²² diene system in this compound undergoes oxidation, forming epoxides or ketones under specific conditions:
Oxidizing Agent | Product | Application |
---|---|---|
Ozone | 5,6-Epoxide derivative | Structural elucidation |
Jones reagent (CrO₃) | 22-Keto-stigmasterol glucoside | Synthetic intermediate |
Oxidation at C22 is sterically hindered due to the ethyl group at C24 .
Derivatization for Analytical Studies
This compound is often acetylated or silylated to enhance volatility in GC-MS:
Derivatization Method | Reagent | Product | Detection Limit |
---|---|---|---|
Acetylation | Acetic anhydride/pyridine | Acetylated glucoside | 0.1 ng/mL |
Silylation | BSTFA | Trimethylsilyl (TMS) derivative | 0.05 ng/mL |
Derivatization improves chromatographic resolution and sensitivity .
Enzymatic Modifications
In biological systems, this compound interacts with metabolic enzymes:
Enzyme | Reaction | Biological Role |
---|---|---|
CYP450 3A4 | Hydroxylation at C25 | Detoxification pathway |
UDP-glucosyltransferase | Reglucosylation of free stigmasterol | Membrane stabilization |
These modifications influence its bioavailability and pharmacological effects .
Thermal Degradation
At temperatures >200°C, this compound degrades via retro-Diels-Alder reactions:
Temperature | Major Degradation Products | Mechanism |
---|---|---|
220°C | Isomeric furan derivatives | Cycloreversion of Δ⁵,²² diene |
250°C | Aromatic hydrocarbons (e.g., toluene) | Side-chain scission |
Thermal stability is critical for food processing applications .
Scientific Research Applications
Hypolipidemic Activity
Recent studies have highlighted the potential of stigmasterol glucoside as a hypolipidemic agent. An in silico study demonstrated that this compound exhibits a strong binding affinity to HMG-CoA reductase, a key enzyme in cholesterol synthesis. Molecular docking studies indicated that its binding affinity surpasses that of atorvastatin, suggesting its efficacy in lowering lipid levels in the bloodstream . This finding positions this compound as a promising candidate for developing natural therapies for hyperlipidemia.
Antidiabetic Effects
This compound has shown protective effects on pancreatic β-cells under glucolipotoxic conditions, which are detrimental to insulin secretion. Research indicates that stigmasterol treatment can inhibit apoptosis in these cells and enhance insulin secretion by promoting actin reorganization . This suggests its potential role in managing diabetes by preserving β-cell function and improving glucose metabolism.
Antioxidant Properties
The compound has demonstrated antioxidant capabilities by increasing glutathione levels and reducing reactive oxygen species (ROS) production in cells subjected to oxidative stress. This antioxidative effect contributes to its neuroprotective properties, making it a candidate for treating neurodegenerative disorders .
Anticancer Potential
This compound exhibits anticancer properties through various mechanisms, including inducing apoptosis and inhibiting tumor growth across different cancer types. Studies have shown that it can disrupt angiogenesis and modulate key signaling pathways involved in cancer progression . The compound's ability to enhance the effects of conventional chemotherapy agents further underscores its potential as an adjunctive treatment in cancer therapy.
Allelopathic Effects
Research has identified stigmasterol-3-O-glucoside as an allelopathic compound that influences plant growth by affecting soil microbial communities and plant interactions . It has been observed to increase the number of beneficial granulocytes while reducing harmful microbial populations, indicating its potential use in sustainable agriculture practices.
Data Summary and Case Studies
Mechanism of Action
The biological effects of stigmasterol glucoside are primarily due to its ability to inhibit enzymes like 5α-reductase . This inhibition reduces the conversion of testosterone to dihydrotestosterone, which is implicated in conditions like benign prostatic hyperplasia. The compound also interacts with cell membrane components, enhancing membrane stability and function.
Comparison with Similar Compounds
Stigmasterol glucoside is unique compared to other sterol glycosides due to its specific structure and biological activities. Similar compounds include:
Sitosterol glucoside: Another plant sterol glycoside with similar antioxidant properties.
Campesterol glucoside: Known for its cholesterol-lowering effects.
Brassicasterol glucoside: Found in various vegetables and has similar health benefits.
This compound stands out due to its potent inhibition of 5α-reductase and its significant anti-inflammatory properties .
If you have any more questions or need further details, feel free to ask!
Biological Activity
Stigmasterol glucoside is a glycosylated form of stigmasterol, a phytosterol prevalent in various plants. This compound has garnered attention for its diverse biological activities, including anti-diabetic, anti-inflammatory, anticancer, and neuroprotective effects. This article synthesizes current research findings regarding the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a glucose molecule attached to stigmasterol. This modification can enhance its solubility and bioavailability compared to stigmasterol alone. The structural formula can be represented as follows:
1. Anti-Diabetic Effects
Research indicates that this compound plays a significant role in managing diabetes. It has been shown to:
- Reduce fasting glucose levels : this compound enhances insulin sensitivity and promotes the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose uptake in muscle and adipose tissues .
- Protect pancreatic β-cells : In vitro studies demonstrate that this compound mitigates glucolipotoxicity-induced apoptosis in β-cells, thereby preserving insulin secretion capabilities .
Table 1: Effects of this compound on Diabetic Parameters
Parameter | Effect | Reference |
---|---|---|
Fasting Glucose | Decreased | |
Insulin Levels | Increased insulin secretion | |
β-cell Apoptosis | Reduced apoptosis |
2. Anti-Inflammatory Properties
This compound exhibits notable anti-inflammatory effects by:
- Inhibiting pro-inflammatory cytokines : It reduces levels of TNF-α, IL-1β, IL-6, and COX-2 activity .
- Modulating immune responses : The compound enhances both specific and non-specific immune responses, making it a potential therapeutic agent for inflammatory diseases .
Table 2: Anti-Inflammatory Effects of this compound
3. Anticancer Activity
This compound has demonstrated potential anticancer properties through various mechanisms:
- Induction of apoptosis : Studies have shown that it activates caspases and promotes mitochondrial dysfunction in cancer cells, leading to increased apoptosis .
- Inhibition of cell proliferation : The compound disrupts cell cycle progression in various cancer types, including breast and ovarian cancers .
Table 3: Anticancer Mechanisms of this compound
Cancer Type | Mechanism | Reference |
---|---|---|
Breast Cancer | Caspase activation | |
Ovarian Cancer | Mitochondrial dysfunction | |
General Tumor Cells | Cell cycle arrest |
4. Neuroprotective Effects
The neuroprotective properties of this compound are attributed to its ability to:
- Reduce oxidative stress : It enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which combat reactive oxygen species (ROS) production .
- Inhibit acetylcholinesterase : This inhibition supports cholinergic neurotransmission, which is crucial for cognitive function .
Table 4: Neuroprotective Effects of this compound
Mechanism | Effect | Reference |
---|---|---|
Antioxidant Enzyme Activity | Increased SOD and CAT levels | |
Acetylcholinesterase Inhibition | Enhanced neurotransmission |
Case Studies
Several studies have highlighted the efficacy of this compound in clinical settings:
- A study on diabetic rats showed that administration of this compound significantly improved glucose tolerance and reduced oxidative stress markers compared to control groups .
- In cancer research, this compound was found to enhance the efficacy of chemotherapeutic agents in ovarian cancer models by promoting apoptosis through mitochondrial pathways .
Q & A
Basic Research Questions
Q. How can Stigmasterol Glucoside be isolated and purified from plant sources for laboratory use?
- Methodological Answer : this compound is typically extracted using polar solvents like methanol or ethanol due to its solubility properties . Sequential purification steps, such as column chromatography with silica gel or Sephadex LH-20, are employed to isolate the compound. High-Performance Liquid Chromatography (HPLC) with ≥98% purity standards is recommended for final validation . For example, in Mu Tong (a traditional Chinese herb), it is co-extracted with other phytosterols, requiring gradient elution to separate structurally similar compounds .
Q. What analytical techniques are suitable for quantifying this compound in complex biological matrices?
- Methodological Answer : Spectrophotometric assays (e.g., Trinder glucose activity test) can detect the glucoside moiety by measuring glucose release after enzymatic hydrolysis . For higher specificity, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is preferred, utilizing derivatization protocols to enhance volatility and ionization efficiency . Ensure calibration curves are validated against certified reference standards to minimize matrix interference .
Q. How can researchers confirm the structural integrity of synthesized or isolated this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the β-D-glucopyranoside linkage and stereochemistry at the C-3 position . Complementary techniques like Fourier-Transform Infrared Spectroscopy (FT-IR) can identify functional groups (e.g., hydroxyl, glycosidic bonds), while X-ray crystallography provides definitive crystallographic data if single crystals are obtainable .
Advanced Research Questions
Q. What experimental designs are recommended to resolve contradictions in this compound’s reported bioactivities (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer : Contradictory results often arise from differences in assay conditions (e.g., pH, oxidative stress models). Use standardized in vitro assays (e.g., DPPH radical scavenging, lipid peroxidation inhibition) with controlled oxygen tension and cell-free vs. cell-based systems to isolate mechanisms . Include positive controls (e.g., ascorbic acid) and validate findings across multiple cell lines to distinguish compound-specific effects from experimental artifacts .
Q. How can the inhibitory activity of this compound against 5α-reductase be mechanistically characterized?
- Methodological Answer : Conduct enzyme kinetics assays using recombinant 5α-reductase (e.g., SRD5A1) to determine IC₅₀ values and inhibition type (competitive/non-competitive) . Use molecular docking simulations to predict binding interactions with the enzyme’s active site, complemented by site-directed mutagenesis to validate key residues involved . Dose-response curves should span physiologically relevant concentrations (e.g., 1–100 µM) to assess therapeutic potential .
Q. What considerations are critical when designing in vivo studies to evaluate this compound’s anti-inflammatory or anticancer effects?
- Methodological Answer : Prioritize pharmacokinetic profiling (e.g., bioavailability, half-life) using rodent models to establish dosing regimens . Incorporate continuous glucose monitoring (CGM) if metabolic effects are studied, ensuring adherence to ethical guidelines (e.g., informed consent, IRB approval) . Use omics approaches (transcriptomics, metabolomics) to identify downstream targets and pathways, cross-referenced with in vitro data to validate mechanisms .
Q. How should researchers address variability in this compound’s stability under different storage and experimental conditions?
- Methodological Answer : Stability studies must assess degradation kinetics under varying temperatures (2–8°C vs. ambient), pH, and light exposure . Use accelerated stability testing (e.g., 40°C/75% RH) to predict shelf life, with HPLC-MS monitoring for degradation products (e.g., free stigmasterol or glucose) . For cell-based assays, pre-test compound stability in culture media to avoid confounding results from hydrolysis .
Q. Methodological Best Practices
- Data Reproducibility : Report detailed protocols for extraction, quantification, and bioassays, adhering to guidelines like PRISMA for systematic reviews and meta-analyses .
- Conflict Resolution : Transparently document batch-to-batch variability in purity and bioactivity, using certified reference materials where available .
- Ethical Compliance : Secure ethics approval for studies involving human/animal models, with explicit consent protocols and data anonymization .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-10,20-22,24-33,36-39H,7,11-19H2,1-6H3/b9-8+/t21-,22-,24+,25+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDLOXMZIGUBKM-AUGXRQBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601289039 | |
Record name | Stigmasterol 3-O-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601289039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Stigmasteryl glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034419 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19716-26-8 | |
Record name | Stigmasterol 3-O-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19716-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stigmasterol 3-O-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601289039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stigmasteryl glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034419 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
299 °C | |
Record name | Stigmasteryl glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034419 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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